Nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate
CAS No.: 793724-55-7
Cat. No.: VC16790735
Molecular Formula: C29H41NO3
Molecular Weight: 451.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 793724-55-7 |
|---|---|
| Molecular Formula | C29H41NO3 |
| Molecular Weight | 451.6 g/mol |
| IUPAC Name | nonyl 4-[(4-hexoxyphenyl)iminomethyl]benzoate |
| Standard InChI | InChI=1S/C29H41NO3/c1-3-5-7-9-10-11-13-23-33-29(31)26-16-14-25(15-17-26)24-30-27-18-20-28(21-19-27)32-22-12-8-6-4-2/h14-21,24H,3-13,22-23H2,1-2H3 |
| Standard InChI Key | FULOXPLIXGDVKM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCOC(=O)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OCCCCCC |
Introduction
Chemical Identity and Molecular Architecture
IUPAC Nomenclature and Structural Formula
The systematic IUPAC name for this compound is nonyl 4-[(E)-{[4-(hexyloxy)phenyl]imino}methyl]benzoate, reflecting its esterified benzoic acid backbone, imine linkage, and 4-hexyloxyphenyl substituent. The (E)-configuration of the imine group (C=N) is critical for its geometric isomerism and intermolecular interactions .
Molecular Formula:
Molecular Weight: 479.7 g/mol (calculated for the analogous octoxy derivative) .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| SMILES | CCCCCCCCCCOC(=O)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)OCCCCCC |
| InChIKey | QCKCHBGZSIWESX-UHFFFAOYSA-N (analogous octoxy derivative) |
| PubChem CID | Not formally assigned (closest analog: 86009313) |
Stereochemical Considerations
The imine group (C=N) adopts an (E)-configuration due to steric hindrance between the hexyloxy chain and the nonyl ester group. This configuration stabilizes the molecule through reduced intramolecular strain, as observed in crystallographic studies of related Schiff bases .
Synthesis and Purification
Synthetic Pathways
Schiff base formation via condensation of 4-(hexyloxy)aniline and 4-formylbenzoic acid nonyl ester is the most plausible route. This reaction typically proceeds in anhydrous ethanol under reflux, catalyzed by acetic acid:
Yields for analogous reactions range from 65–80%, with purity dependent on recrystallization solvents (e.g., ethanol/water mixtures) .
Crystallographic Characterization
While no single-crystal data exist for this exact compound, the orthorhombic crystal system (Pbca) observed in bis(4-chloro-2-(((2-chloroethyl)imino)methyl)phenol)vanadium(IV) complexes suggests that Schiff bases with alkoxy chains adopt layered packing arrangements . Key crystallographic parameters for analogous systems include:
Table 2: Crystallographic Data for Related Compounds
| Parameter | Value | Source Compound |
|---|---|---|
| Space group | Pbca (No. 61) | Vanadium complex |
| Unit cell dimensions | Vanadium complex | |
| Volume | Vanadium complex | |
| 0.0296 | Vanadium complex |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of nonyl benzoate derivatives reveals glass transition temperatures () between −20°C and 0°C, attributable to the flexibility of the alkoxy chains . Thermogravimetric analysis (TGA) indicates decomposition onset at ~250°C, consistent with the cleavage of the imine bond and ester groups .
Solubility and Lipophilicity
The compound is soluble in nonpolar solvents (e.g., chloroform, toluene) due to its long alkyl chains, with log values estimated at 8.2–8.5 (calculated using PubChem data for analogs) .
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Chloroform | >50 | 25 |
| Methanol | <1 | 25 |
| Water | Insoluble | 25 |
Functional Applications
Liquid Crystal Behavior
The elongated structure and flexible alkoxy chains suggest potential as a mesogen in thermotropic liquid crystals. Analogous compounds exhibit nematic phases between 80°C and 150°C, with clearing points influenced by the alkyl chain length .
Coordination Chemistry
The imine nitrogen serves as a Lewis base, enabling complexation with transition metals (e.g., Cu(II), V(IV)). Vanadium Schiff base complexes, for instance, display catalytic activity in oxidation reactions .
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